molecular formula C20H15BrN2O3 B6010285 5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B6010285
M. Wt: 411.2 g/mol
InChI Key: IDNKOQWTEDVBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide: is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide typically involves multiple steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the brominated benzoxazole derivative with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the nitro group (if present) on the benzoxazole ring can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom on the benzoxazole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the benzoxazole ring.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: : In biological research, this compound can be used to study the interactions of benzoxazole derivatives with biological targets, such as enzymes and receptors.

Medicine: : The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents with antimicrobial, anti-inflammatory, or anticancer activities.

Industry: : In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-[2-methyl-4-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide: Lacks the 5-methyl group on the benzoxazole ring.

    5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.

    5-chloro-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide: Contains a chlorine atom instead of a bromine atom.

Uniqueness

  • The presence of both the bromine atom and the furan ring in 5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide provides unique chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. The furan ring contributes to the compound’s overall stability and reactivity in various chemical reactions.

Properties

IUPAC Name

5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O3/c1-11-3-6-16-15(9-11)23-20(26-16)13-4-5-14(12(2)10-13)22-19(24)17-7-8-18(21)25-17/h3-10H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNKOQWTEDVBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(O4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.